molecular formula C24H20ClN3O4S B2407531 N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide CAS No. 1189461-64-0

N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2407531
CAS No.: 1189461-64-0
M. Wt: 481.95
InChI Key: LLKVCAYIOJCHLF-UHFFFAOYSA-N
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Description

N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyridazinone ring, further substituted with a piperidine ring bearing an ethoxycarbonyl group The presence of a chlorine atom on the pyridazinone ring adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The piperidine ring is then introduced via nucleophilic substitution reactions, where the ethoxycarbonyl group is added using ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyridazinone ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazinone derivatives.

    Substitution: The chlorine atom on the pyridazinone ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Amino or thio-substituted pyridazinone derivatives.

Scientific Research Applications

N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperidine ring and the benzoic acid moiety suggests potential interactions with protein active sites or cell membranes, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of benzoic acid.

    4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid: Lacks the chlorine atom on the pyridazinone ring.

Uniqueness

N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is unique due to the combination of its structural features, including the chlorine-substituted pyridazinone ring, the piperidine ring with an ethoxycarbonyl group, and the benzoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[4-[[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-15(29)26-18-6-9-20(10-7-18)33(30,31)28-19-8-11-22-21(13-19)24(32-2)14-23(27-22)16-4-3-5-17(25)12-16/h3-14,28H,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKVCAYIOJCHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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